molecular formula C13H15N3O5 B1468210 Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 1353505-97-1

Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No. B1468210
M. Wt: 293.27 g/mol
InChI Key: RBEHGVOMQOBSJW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxycarbonyl group, an amino group, a pyridine ring, and an oxazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxazole rings suggests that this compound could have interesting electronic properties due to the delocalization of electrons in these ring structures.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group could participate in acid-base reactions, the ethoxycarbonyl group could be involved in ester hydrolysis or condensation reactions, and the pyridine and oxazole rings could undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or unstable, it could pose a risk of explosion or fire. If it is toxic or bioactive, it could pose a risk to health.


Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its safe and efficient synthesis.


Please note that this is a general analysis based on the structure of the compound and the nature of its functional groups. For a more detailed and specific analysis, more information would be needed, such as experimental data or results from computational studies. Also, please consult with a qualified professional or refer to relevant safety data sheets (SDS) for handling and usage guidelines.


properties

IUPAC Name

methyl 2-[2-(ethoxycarbonylamino)pyridin-4-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-3-20-13(18)16-10-6-8(4-5-14-10)11-15-9(7-21-11)12(17)19-2/h4-6,9H,3,7H2,1-2H3,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHGVOMQOBSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC=CC(=C1)C2=NC(CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 5
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 6
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Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate

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